
Baquiloprim-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baquiloprim-2,4-dione is a diaminopyrimidine derivative known for its antibacterial properties. It acts as a dihydrofolate-reductase inhibitor and is often used in combination with sulphonamides to enhance its efficacy . The compound is widely used in veterinary medicine to treat various infections in cattle and swine .
Métodos De Preparación
The synthesis of Baquiloprim-2,4-dione typically starts with m-toluidine as the initial raw material. The process involves a Skraup reaction, followed by nitration and nitroreduction steps . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Baquiloprim-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Baquiloprim-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses.
Biology: The compound is studied for its effects on bacterial growth and metabolism.
Industry: This compound is used in the production of antibacterial agents and other pharmaceuticals.
Mecanismo De Acción
Baquiloprim-2,4-dione exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, thereby hindering bacterial DNA synthesis and cell division . The compound acts synergistically with sulphonamides, enhancing its antibacterial efficacy .
Comparación Con Compuestos Similares
Baquiloprim-2,4-dione is unique due to its high oral bioavailability and slow elimination from the body . Similar compounds include:
Trimethoprim: Another diaminopyrimidine derivative with a shorter half-life.
Pyrimethamine: Used primarily as an antimalarial agent.
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2/c1-10-7-11(8-12-9-19-17(23)20-16(12)22)13-5-4-6-18-14(13)15(10)21(2)3/h4-7,9H,8H2,1-3H3,(H2,19,20,22,23) |
Clave InChI |
FYDBQUJVGKGGPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


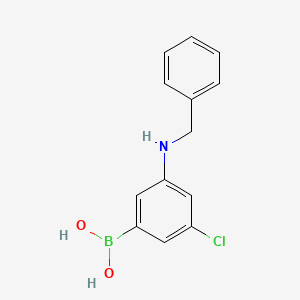
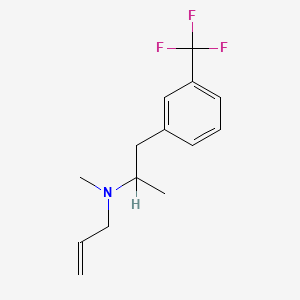
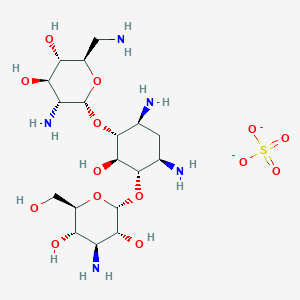

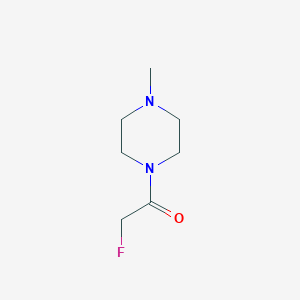
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)
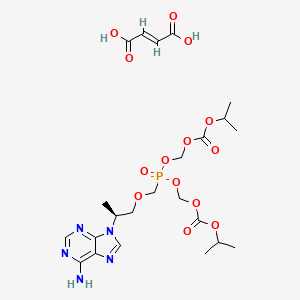
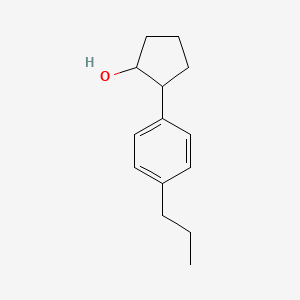
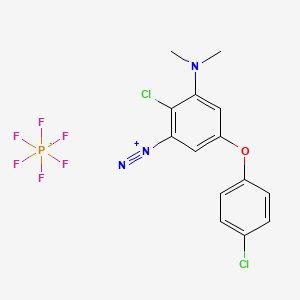
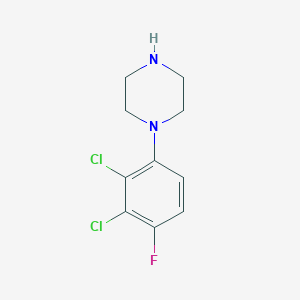


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

